molecular formula C6H12O6 B1215360 3-c-(Hydroxymethyl)pentose CAS No. 99247-35-5

3-c-(Hydroxymethyl)pentose

Cat. No.: B1215360
CAS No.: 99247-35-5
M. Wt: 180.16 g/mol
InChI Key: BLPOWCHYQBILIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-C-(Hydroxymethyl)pentose (CAS 99247-35-5) is a specialized monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol . This compound, also known as 3-C-(Hydroxymethyl)-L-lyxose, is part of the diverse family of simple sugars and their derivatives that serve as fundamental building blocks in glycochemistry and glycobiology . The "C-(hydroxymethyl)" moiety indicates a hydroxymethyl group attached directly to the carbon backbone, a structural feature that can be found in various natural monosaccharide derivatives, positioning this compound as a molecule of interest for probing carbohydrate structure and function. As a pentose derivative, this compound holds significant value in basic scientific research. It can serve as a crucial standard or intermediate in analytical chemistry for method development, particularly in techniques like Gas Chromatography (GC) and High-Performance Anion-Exchange Chromatography (HPAEC) used for monosaccharide composition analysis . In glycobiology, such modified sugars are instrumental for exploring the great diversity of monosaccharides, which number in the hundreds and include various derivatives that are incorporated into larger glycomolecules . Researchers may utilize this compound in pharmaceutical development for studying carbohydrate metabolism or in synthetic biology for the in-house manufacturing of novel carbohydrate-based probes and tools . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use. RUO products are essential tools for scientific investigation, such as fundamental research, pharmaceutical research, and the development of new assays, but they are not manufactured under the stringent controls required for clinical applications . By providing this well-characterized chemical, we aim to support the reproducibility and advancement of your research in fascinating areas of glycoscience.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99247-35-5

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

2,3,4,5-tetrahydroxy-3-(hydroxymethyl)pentanal

InChI

InChI=1S/C6H12O6/c7-1-4(10)6(12,3-9)5(11)2-8/h1,4-5,8-12H,2-3H2

InChI Key

BLPOWCHYQBILIK-UHFFFAOYSA-N

SMILES

C(C(C(CO)(C(C=O)O)O)O)O

Canonical SMILES

C(C(C(CO)(C(C=O)O)O)O)O

Synonyms

3-C-hydroxymethylpentose
3-C-hydroxymethylpentose, (D-Ribose,3-C-(hydroxymethyl))-isomer
3-C-hydroxymethylpentose, (D-Xylose,3-C-(hydroxymethyl))-isome

Origin of Product

United States

Natural Occurrence and Biological Distribution of 3 C Hydroxymethyl Pentose

Prevalence in Plant Primary Cell Wall Polysaccharides

3-c-(Hydroxymethyl)pentose is a key structural component of certain pectic polysaccharides within the primary cell walls of plants. It is never found as a free sugar. researchgate.net Its presence is particularly notable in two types of pectic polysaccharides: rhamnogalacturonan II (RG-II) and apiogalacturonan. oup.com

In the highly conserved and structurally complex pectic polysaccharide rhamnogalacturonan II (RG-II) , D-apiose plays a critical role. RG-II is found in the primary cell walls of all vascular plants. researchgate.net The structure of RG-II consists of a homogalacturonan backbone with four distinct side chains. rsc.org D-apiose is found in two of these side chains, designated A and B. rsc.org The most significant function of the apiose residue in side chain A is its ability to form a borate (B1201080) diester bridge with an apiose residue from another RG-II monomer. This cross-linking results in the dimerization of RG-II, which is essential for the normal growth and development of plants by contributing to the mechanical properties of the cell wall. oup.comuga.edu

Apiogalacturonan is another pectic polysaccharide that features this compound. This polysaccharide is particularly abundant in the cell walls of aquatic monocots, such as duckweed (Lemna minor). researchgate.netmdpi.com In apiogalacturonan, single D-apiofuranose residues are attached to the galacturonic acid backbone. researchgate.net The high content of apiose in the cell walls of these plants, which can exceed 30%, underscores its structural importance in these species. nih.gov

PolysaccharidePlant GroupRole of this compound
Rhamnogalacturonan II (RG-II)All vascular plantsForms borate diester cross-links for dimerization, essential for cell wall structure and plant growth. rsc.orguga.edu
ApiogalacturonanAquatic monocots (e.g., duckweed)A major component of the pectic polysaccharide, contributing significantly to cell wall composition. researchgate.netmdpi.com

Integration within Plant Secondary Metabolites and Glycosides

Beyond its structural role in the cell wall, this compound is a constituent of a vast array of plant secondary metabolites. It has been identified in over 1,200 specialized metabolites from more than 530 plant species across 106 families. mdpi.com In these compounds, the apiose unit is typically attached as a glycoside, where it can be linked directly to the aglycone or be part of a larger sugar chain. researchgate.net

These apiosylated secondary metabolites belong to diverse chemical classes, including:

Flavonoid glycosides: A prominent example is apiin (B1667559), a flavone (B191248) glycoside found in high concentrations in celery (Apium graveolens) and parsley (Petroselinum crispum). nih.gov

Phenolics researchgate.net

Terpenes and Terpenoids researchgate.net

Saponins researchgate.net

Cyanogenic glycosides researchgate.netoup.com

The function of apiosylation in these secondary metabolites is an active area of research, with evidence suggesting roles in enhancing protection against oxidative stress and in plant-pathogen or plant-insect interactions. oup.com For instance, the biosynthesis of apiin in parsley has been observed to be induced by UV irradiation and ozone. oup.com

Secondary Metabolite ClassExample CompoundPlant Source
Flavonoid GlycosidesApiinCelery (Apium graveolens), Parsley (Petroselinum crispum) nih.gov
Cyanogenic GlycosidesVariousFound across a wide spectrum of higher plants researchgate.netoup.com
TerpenoidsVariousFound across a wide spectrum of higher plants researchgate.net

Identification and Context in Microbial Glycoconjugates

For a long time, this compound was thought to be almost exclusively synthesized by plants. However, recent research has revealed its presence in the glycoconjugates of certain bacteria. nih.gov This discovery has broadened the known biological distribution of this unusual sugar.

Notably, apiose-containing glycans have been identified in the marine bacterium Geminicoccus roseus and the plant pathogen Xanthomonas pisi . uga.edu In these bacteria, the biosynthesis of these glycans involves UDP-apiose as the sugar donor, which is synthesized by a bifunctional UDP-apiose/UDP-xylose synthase. uga.edu The identification of apiose in bacteria suggests that the metabolic pathways for its synthesis may be more widespread than previously understood and that it may play a role in the biology of these microorganisms. researchgate.net

Environmental and Ecological Implications of its Biosynthesis and Presence

The biosynthesis and incorporation of this compound into various molecules have significant environmental and ecological consequences for the organisms that produce it.

The presence of apiose in the pectic polysaccharide RG-II is fundamental to the structural integrity of the plant primary cell wall. The borate cross-linking of RG-II dimers is crucial for normal plant development, and disruptions in this process, for example, due to boron deficiency, can lead to stunted growth and weakened cell walls. oup.comuga.edu This highlights the critical role of apiose in the ability of plants to grow and thrive in their environment.

Furthermore, apiosylated secondary metabolites likely play a role in mediating interactions between plants and their environment. For example, there is speculation that apiin may have insect-repellent properties, which would provide a defensive advantage to plants like celery and parsley. eurekalert.org The induction of apiin biosynthesis in response to abiotic stressors like UV light suggests a role in protecting the plant from environmental damage. oup.com The presence of apiose in the glycans of a plant pathogen like Xanthomonas pisi also raises questions about its potential role in host-pathogen interactions. uga.edu

Biosynthesis and Metabolic Pathways of 3 C Hydroxymethyl Pentose

Enzymatic Pathways Leading to UDP-Apiose Formation

The formation of the activated sugar donor, UDP-apiose, is the central process in apiose metabolism. uga.edu This conversion is catalyzed by a specific, bifunctional enzyme that utilizes a common precursor from mainstream carbohydrate metabolism. plos.org

The key enzyme responsible for the synthesis of UDP-apiose is UDP-apiose/UDP-xylose synthase (UAS), also referred to as UAXS. oup.comspringernature.com This enzyme catalyzes an unusual reaction involving both decarboxylation and a ring contraction of the sugar moiety. acs.orgresearchgate.net

UAS belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. plos.orgspringernature.com The catalytic process is strictly dependent on the presence of the cofactor NAD+. springernature.comacs.org The reaction mechanism involves a complex, multi-step conversion of the substrate within a single active site. researchgate.netresearchgate.net Current evidence supports a retroaldol–aldol mechanism, which facilitates the rearrangement of the carbon skeleton, leading to the characteristic branched structure of apiose. acs.org

A notable feature of UAS is its bifunctional nature; it simultaneously produces UDP-d-xylose as a byproduct. plos.orgacs.org Research indicates that the enzyme is intrinsically unable to produce only UDP-apiose due to its catalytic mechanism, which inevitably leads to the formation of some UDP-xylose. springernature.com In plants, the ratio of UDP-apiose to UDP-xylose produced is typically close to 2:1. plos.org

Regarding substrate specificity, UAS is highly selective for its primary substrate, UDP-D-glucuronic acid. plos.orgnih.gov Studies on both plant and bacterial UAS have shown that they exclusively utilize UDP-glucuronic acid for this conversion. plos.orgnih.gov The enzyme's activity is strongly inhibited by the structurally similar molecule UDP-D-galacturonate. acs.org

Enzyme PropertyDescription
Enzyme Name UDP-apiose/UDP-xylose synthase (UAS or AXS)
Enzyme Class Oxidoreductase (Short-chain dehydrogenase/reductase - SDR)
Cofactor NAD+ springernature.comacs.org
Substrate UDP-D-glucuronic acid (UDP-GlcA) plos.orgnih.gov
Products UDP-D-apiose and UDP-D-xylose plos.orgspringernature.com
Inhibitors UDP-D-galacturonate acs.org
Proposed Mechanism Retroaldol–aldol reaction involving decarboxylation and ring contraction acs.orgresearchgate.net

The biosynthesis of UDP-apiose originates from a common nucleotide sugar precursor. Intensive research dating back to the 1960s identified D-glucuronic acid as the foundational molecule for apiose synthesis. oup.com

The direct precursor molecule for the UAS-catalyzed reaction is UDP-D-glucuronic acid (UDP-GlcA) . oup.comspringernature.comacs.org UDP-GlcA is a key intermediate in the broader context of carbohydrate metabolism, serving as a building block for various polysaccharides, including hemicelluloses and pectins. frontiersin.org Its conversion by UAS channels it into the specialized pathway for apiose synthesis. researchgate.net

UDP-D-apiose : The primary product and the activated sugar donor required for the synthesis of apiose-containing glycans. uga.eduacs.org

UDP-D-xylose : A consistent byproduct of the reaction. plos.orgspringernature.com The co-production of UDP-xylose links apiose synthesis directly to the metabolic pool for other essential polysaccharides, such as xylans. oup.com

MoleculeRole in Apiose Biosynthesis
UDP-D-glucuronic acid (UDP-GlcA) Primary precursor substrate for UDP-apiose synthase (UAS). oup.comacs.org
UDP-D-apiose (UDP-Api) The activated form of apiose, serving as the glycosyl donor for transferases. oup.comuga.edu
UDP-D-xylose (UDP-Xyl) A byproduct of the UAS reaction, linking the pathway to other areas of cell wall synthesis. plos.orgspringernature.com

Integration into Broader Carbohydrate Metabolism Networks

The synthesis of UDP-apiose is not an isolated pathway but is integrated into the larger network of cellular carbohydrate metabolism, particularly that of plant cell wall construction. frontiersin.org Once synthesized, UDP-apiose serves as the specific donor for apiosyltransferases, enzymes that transfer the apiose residue to acceptor molecules. oup.comnih.gov

A primary destination for apiose is the synthesis of pectic polysaccharides. osti.govnih.gov It is a critical component of:

Apiogalacturonan : A simpler pectic polysaccharide found abundantly in certain aquatic plants like duckweed. osti.govuga.edu

Beyond cell wall polysaccharides, apiose is also incorporated into a vast array of plant secondary metabolites, including flavonoid glycosides and cyanogenic glycosides. oup.comnih.govnih.gov For instance, the well-known flavone (B191248) glycoside apiin (B1667559), found in celery and parsley, contains an apiose residue attached to a glucose moiety. nih.gov

The dual-product nature of UAS also provides a direct link to other metabolic pathways. The co-synthesis of UDP-xylose feeds into the precursor pool for hemicelluloses like xylan, another major component of the plant cell wall. oup.com This connection suggests a potential mechanism for co-regulating the synthesis of different cell wall polymers. The availability of UDP-apiose itself may act as a bottleneck, thereby controlling the rate of RG-II formation and, consequently, cell wall assembly. frontiersin.org

Genetic and Evolutionary Aspects of Apiose Biosynthesis across Organisms

The ability to synthesize apiose was once considered a hallmark of vascular plants. osti.govplos.org However, subsequent research has revealed a more complex and widespread evolutionary history. Apiose-containing compounds and the genetic machinery for their synthesis are found not only in vascular plants but also in more ancient lineages, including avascular bryophytes (like mosses) and some green algae. uga.edunih.gov For example, the genome of the moss Physcomitrella patens contains a gene that shows high sequence similarity to the UAS gene found in Arabidopsis. frontiersin.org

In the model plant Arabidopsis thaliana, the UAS enzyme is encoded by two homologous genes, AXS1 and AXS2. researchgate.net The functional importance of this pathway is underscored by the fact that a double mutation in these genes is lethal, preventing normal plant development and demonstrating the essential role of apiose in plant life. researchgate.net

From an evolutionary perspective, the UAS enzyme appears to be a fascinating example of functional adaptation. It is thought to have evolved by "hijacking" a pre-existing enzymatic mechanism for producing UDP-xylose and modifying it to perform the more complex ring contraction that yields UDP-apiose. springernature.com

Perhaps the most surprising discovery has been the identification of apiose and functional UAS genes in bacteria. plos.orgresearchgate.net Organisms such as the marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi have been shown to synthesize UDP-apiose from UDP-glucuronic acid using their own bacterial UAS (bUAS) enzymes. osti.govuga.edunih.gov Phylogenetic analysis reveals that these bacterial UAS homologs belong to a distinct clade, separate from their plant counterparts and other nucleotide sugar-modifying enzymes. osti.govplos.org The genetic organization of the operons containing bUAS is not conserved across different bacterial species, making the precise ancestral origin of the gene elusive. plos.orgnih.gov This discovery challenges the plant-centric view of apiose metabolism and opens new questions about the role of this unusual sugar in the bacterial domain.

Synthetic Chemistry Methodologies for 3 C Hydroxymethyl Pentose and Its Stereoisomers

Total Chemical Synthesis Approaches for Apiose

Total chemical synthesis provides a versatile platform for the preparation of apiose and its stereoisomers, allowing for the construction of the target molecule from simpler, achiral starting materials. These methods offer precise control over the molecular structure, enabling the synthesis of various stereoisomers that may not be readily accessible from natural sources.

The control of stereochemistry is a central challenge in the synthesis of carbohydrates, and apiose is no exception. acs.org Stereoselective and diastereoselective reactions are crucial for establishing the correct configuration at the multiple chiral centers within the 3-c-(hydroxymethyl)pentose framework. wikipedia.org

Key strategies employed to achieve stereocontrol include:

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules, such as other monosaccharides, as starting materials. For instance, D-glucose or L-arabinose can serve as precursors, with their inherent chirality guiding the stereochemical outcome of subsequent reactions. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in reactions involving prochiral substrates. acs.org This strategy is particularly valuable for creating specific stereoisomers from achiral starting points.

Substrate-Controlled Diastereoselection: The existing stereocenters in a substrate can influence the stereochemical course of a reaction at a new developing stereocenter. Careful selection of reactants and reaction conditions can exploit these steric and electronic biases to favor the formation of a desired diastereomer.

One notable example involves the ortho ester Claisen rearrangement of specific hexofuranose derivatives. This reaction has been shown to proceed with high stereoselectivity, enabling the introduction of the quaternary center at C-3 with a defined configuration. researchgate.net Furthermore, the diastereoselective Birch reduction has also been explored as a method for the synthesis of DL-apiose. capes.gov.br

The synthesis of a complex molecule like apiose often involves a sequence of reactions, sometimes orchestrated in a cascade, where a single set of reagents triggers multiple transformations. nih.gov These cascades can streamline the synthetic process, improving efficiency and reducing the number of purification steps.

Protecting group chemistry is indispensable in apiose synthesis. numberanalytics.comorganic-chemistry.org Protecting groups are temporarily installed on reactive functional groups, such as hydroxyl groups, to prevent them from undergoing undesired reactions while other parts of the molecule are being modified. organic-chemistry.orgiris-biotech.de The choice of protecting groups is critical and must be "orthogonal," meaning that they can be selectively removed under different conditions without affecting other protecting groups present in the molecule. organic-chemistry.org

Common protecting groups used in carbohydrate synthesis include:

Isopropylidene acetals: These are often used to protect vicinal diols, such as the 2,3-hydroxyl groups of a furanose ring. researchgate.netresearchgate.net They are generally stable but can be removed under acidic conditions. researchgate.net

Benzyl ethers: These are robust protecting groups for hydroxyl functions and are stable to a wide range of reaction conditions. They are typically removed by hydrogenolysis.

Acyl groups (e.g., acetyl, benzoyl): These are frequently used to protect hydroxyl groups and can be removed by basic hydrolysis. google.com

The stability of certain protecting groups can be a double-edged sword. For example, the 2,3-O-isopropylidene group in apiofuranose derivatives is remarkably stable, which can complicate its removal. This has led to the exploration of more labile protecting groups, such as benzylidene acetals, in the synthesis of apiose-containing oligosaccharides. researchgate.net The strategic use of different protecting groups allows for the regioselective modification of the apiose molecule, which is essential for the synthesis of complex apiosylated compounds. researchgate.net

The ability to synthesize specific stereoisomers of this compound is crucial for studying their biological roles and for their use as building blocks in the synthesis of more complex molecules. Various synthetic routes have been developed to access different stereoisomers.

D-Apiose: The naturally occurring D-isomer has been synthesized from various starting materials. drugfuture.com One approach begins with 3-O-benzyl-D-fructose, which undergoes cyanohydrin formation, reduction, and subsequent oxidative cleavage to yield D-apiose. canada.cacdnsciencepub.com Another route utilizes L-arabinose to produce precursors that can be hydrolyzed to D-apiose. researchgate.net A synthesis of 3-C-hydroxymethyl-1,2-O-isopropylidene-d-5-deoxyxylose has also been reported. researchgate.net

L-Apiose: The L-enantiomer of apiose has also been a synthetic target. drugfuture.com

Other Stereoisomers: Synthetic methods have been developed to access other stereoisomers, such as those with D-ribo, D-xylo, and L-lyxo configurations. For example, 2-C-hydroxymethylated aldopentoses, including the D-ribo (hamamelose), L-lyxo, and D-xylo isomers, have been prepared from the corresponding ketoses through a stereospecific rearrangement. oup.com The synthesis of 3-amino-2,3,6-trideoxy-d-ribo- and -l-lyxo-hexofuranoses suitable for nucleoside synthesis has also been achieved. mtu.edu

The following table summarizes some of the key starting materials and target stereoisomers in the synthesis of this compound and its analogs.

Starting MaterialTarget Stereoisomer/DerivativeReference
3-O-benzyl-D-fructoseD-Apiose canada.cacdnsciencepub.com
L-ArabinoseD-Apiose researchgate.net
D-Psicose2-C-hydroxymethyl-D-arabinose oup.com
D-Fructose2-C-hydroxymethyl-D-ribose (Hamamelose) oup.com
L-Sorbose2-C-hydroxymethyl-L-lyxose oup.com
D-Tagatose2-C-hydroxymethyl-D-xylose oup.com
L-Arabinose3-Amino-2,3,6-trideoxy-L-lyxo-hexofuranose mtu.edu
N-Acetylepidaunosamine3-Amino-2,3,6-trideoxy-D-ribo-hexofuranose mtu.edu

Chemoenzymatic Synthesis of Apiose and Apiosylated Compounds

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective synthetic routes. researchgate.net Enzymes, as biocatalysts, offer unparalleled stereoselectivity and regioselectivity under mild reaction conditions, which can significantly simplify synthetic pathways by reducing the need for complex protecting group manipulations. nih.govpharmafeatures.comnih.gov

Enzymes can be incorporated into multistep syntheses to perform key transformations that are challenging to achieve with conventional chemical methods. pharmafeatures.com For example, glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse (transglycosylation) to form these linkages with high stereocontrol. mdpi.com

A notable chemoenzymatic synthesis of 4-nitrophenyl β-D-apiofuranoside involves a regioselective enzymatic benzoylation of a primary hydroxyl group on 2,3-isopropylidene-α,β-d-apiofuranose, catalyzed by Lipolase 100T. researchgate.net This enzymatic step is followed by a stereoselective chemical glycosylation to yield the final product. researchgate.net This approach highlights how enzymes can be used to selectively modify one of several similar functional groups, a task that would otherwise require multiple protection and deprotection steps.

Enzymatic reactions are also crucial in the synthesis of apiosylated natural products. mdpi.com For instance, the biosynthesis of acylated steroidal glycosides can be achieved through a two-step enzymatic process, where a glycosyltransferase first attaches the sugar moiety to the steroid, followed by a regioselective acylation catalyzed by an acyltransferase. nih.gov This strategy circumvents the difficult regioselective acylation of unprotected sugar moieties in purely chemical syntheses. nih.gov

The development and optimization of biocatalysts are key to advancing chemoenzymatic synthesis. europa.eu This involves identifying new enzymes with desired activities, as well as improving the performance of existing enzymes through protein engineering and directed evolution. nih.gov

The enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS) is a key biocatalyst in the natural biosynthesis of apiose. researchgate.netub.edu This enzyme catalyzes an unusual multistep reaction that involves the decarboxylation of UDP-D-glucuronic acid and a pyranosyl-to-furanosyl ring contraction to form UDP-D-apiose. researchgate.netub.edu Understanding the mechanism of UAXS provides a blueprint for the development of novel biocatalysts for apiose synthesis. researchgate.net

The screening of commercial enzyme preparations and microbial sources has led to the identification of β-D-apiofuranosidase activity in various strains of the genus Aspergillus. researchgate.net These enzymes have potential applications not only in the hydrolysis of apiosylated compounds for flavor development but also in the synthesis of apiosides and apioglucosides of pharmaceutical relevance. researchgate.netmdpi.comresearchgate.net

The optimization of biocatalytic processes is also crucial for their practical application. acs.org This includes optimizing reaction conditions, such as pH and temperature, as well as the use of techniques like enzyme immobilization to improve stability and reusability. mdpi.com The development of enzymatic cascades, where multiple enzymes work in concert to produce a target molecule, is a promising strategy for efficient one-pot syntheses. europa.eumdpi.com

Preparation of Isotopically Labeled this compound for Mechanistic and Analytical Studies

The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), into the molecular framework of this compound and its stereoisomers is a critical technique for advanced biochemical and chemical research. nih.gov Isotopic labeling transforms these molecules into powerful probes, enabling researchers to trace metabolic pathways, elucidate complex reaction mechanisms, and perform precise quantitative analyses without the use of radioactive materials. nih.gov The strategic placement of a "heavy" isotope provides a distinct mass or nuclear magnetic signature that can be tracked and differentiated from its naturally abundant, unlabeled counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Chemical Synthesis of Labeled Stereoisomers

The synthesis of isotopically labeled branched-chain pentoses requires precise chemical methods that allow for the introduction of an isotope at a specific, predetermined position within the molecule. A notable example is the synthesis of various isotopomers of DL-apiose, a naturally occurring branched-chain pentose (B10789219) that falls under the classification of this compound. nih.gov

A well-established chemical method has been developed for the efficient synthesis of DL-apiose and its derivatives enriched with ¹³C or ²H at specific carbon positions. nih.gov This approach allows for the preparation of (1-¹³C)-, (2-¹³C)-, (1-²H)-, and (2-²H)-labeled apiose, which are invaluable for detailed spectroscopic and mechanistic investigations. nih.gov

The synthesis of a related labeled branched-chain pentose, 2'-¹³C-2-hydroxymethylerythrose, provides a clear example of the chemical strategy employed. The process starts from a readily available sugar, such as D-ribose, and involves a series of protection, cleavage, and condensation steps. amazonaws.com The key isotope-incorporation step often involves reacting a precursor molecule with a labeled reagent, such as ¹³C-labeled formaldehyde (B43269) (H¹³CHO). amazonaws.com

Table 1: Synthetic Protocol for ¹³C-labeled 2-Hydroxymethyl-L-erythrose This table outlines a representative multi-step synthesis to produce a ¹³C-labeled stereoisomer of this compound, starting from D-ribose. amazonaws.com

StepReactionReagents and ConditionsPurpose
1 Protection2,2-dimethoxypropane, p-TsOH, acetoneProtects hydroxyl groups to allow for selective reaction at other sites.
2 Reduction & Cleavage1. NaBH₄, H₂O 2. NaIO₄, AcOH, H₂OReduces the aldehyde and subsequently cleaves the carbon chain to form a four-carbon erythrose derivative (2,3-O-Isopropylidene-L-erythrose).
3 Isotope Incorporation H¹³CHO , K₂CO₃, CH₃OH, refluxCondensation with ¹³C-labeled formaldehyde introduces the isotopic label at the hydroxymethyl branch.
4 DeprotectionDowex 50WX8 (H⁺), H₂O, 80°CRemoves the isopropylidene protecting group to yield the final labeled product (2-Hydroxymethyl-L-erythrose).

Applications in Mechanistic and Analytical Studies

The primary motivation for synthesizing labeled this compound derivatives is their application in sophisticated analytical and mechanistic studies. nih.govresearchgate.net

Mechanistic Elucidation Position-specific isotopic labels are fundamental to unraveling reaction mechanisms. By tracking the labeled atom, chemists can follow its trajectory through a chemical transformation. For instance, ¹³C-labeled apiose has been used in ¹³C-saturation-transfer NMR experiments to determine the ring-opening rate constants of its four furanose forms. nih.gov This type of study provides deep insight into the molecule's dynamic behavior in solution. nih.gov

Structural Analysis via NMR Spectroscopy Isotopic enrichment is a powerful tool for simplifying and interpreting complex NMR spectra. nih.govosti.gov The presence of a ¹³C label at a specific site helps in the unambiguous assignment of signals in both ¹H and ¹³C NMR spectra. nih.gov Furthermore, it allows for the measurement of one-bond and multi-bond ¹³C-¹H and ¹³C-¹³C coupling constants, which provide critical data for determining the three-dimensional conformation of the sugar ring. nih.gov

Metabolic Flux Analysis and Quantitative Studies In the field of metabolomics, isotopically labeled compounds are indispensable. creative-proteomics.comd-nb.info Labeled this compound can be introduced into a biological system as a metabolic tracer to map its journey through pathways like the pentose phosphate (B84403) pathway (PPP). nih.govcreative-proteomics.com Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) can then track the incorporation of the heavy isotope into downstream metabolites, offering a quantitative view of metabolic fluxes. oup.com

Moreover, these labeled molecules serve as ideal internal standards for quantitative analysis. researchgate.net Biological samples are complex matrices that can interfere with instrument response in LC-MS analyses, leading to inaccurate measurements. researchgate.net By spiking a sample with a known quantity of the stable-isotope-labeled version of the target analyte, any variation in signal due to matrix effects can be precisely corrected, significantly improving the accuracy and reproducibility of the quantification. researchgate.net

Table 2: Analytical Applications of Isotopically Labeled this compound

Application AreaAnalytical Technique(s)Information Obtained
Mechanistic Chemistry ¹³C-Saturation-Transfer NMRKinetic data, such as ring-opening and closing rates of furanose forms. nih.gov
Structural Elucidation ¹H NMR, ¹³C NMR, 2D NMRUnambiguous spectral assignments and conformational analysis through measurement of J-coupling constants. nih.gov
Metabolic Tracing LC-MS, GC-MS, NMRTracing the flow of carbon through metabolic networks (e.g., Pentose Phosphate Pathway). nih.govcreative-proteomics.comoup.com
Quantitative Analysis LC-MS/MSActs as an internal standard to correct for matrix effects and enable accurate absolute quantification of the analyte in complex biological samples. researchgate.net

Enzymatic Transformations and Biocatalysis Involving 3 C Hydroxymethyl Pentose

Role of Apiose in Enzymatic Recognition and Substrate Binding

The unique branched furanose structure of apiose plays a critical role in its recognition by enzymes, influencing both the synthesis and degradation of apiosylated molecules.

In glycosyltransferases , the recognition occurs at two levels: the donor substrate (UDP-apiose) and the acceptor substrate.

Donor Recognition: Specific amino acid residues within the active site of apiosyltransferases are responsible for recognizing the apiose moiety of the UDP-apiose donor. researchgate.net For instance, conserved residues like Ile139, Phe140, and Leu356 in celery's ApiT (AgApiT) are crucial for this recognition, ensuring that only UDP-apiose, and not other UDP-sugars, is used as the donor. researchgate.net

In glycosidases , the apiose residue is the primary recognition element for hydrolysis. The enzyme's active site is shaped to specifically accommodate the terminal β-D-apiofuranosyl ring, allowing for the precise cleavage of the glycosidic bond without affecting other sugar linkages in the molecule. mdpi.com This specificity is essential in biological processes such as the release of volatile aroma compounds from their odorless glycosidic precursors in fruits and wine, where only the terminal apiose needs to be removed. mdpi.comresearchgate.net

Applications of Apiose-Related Enzymes in Biocatalytic Syntheses

The specificity of apiose-related enzymes makes them valuable tools for biocatalysis, enabling the synthesis of complex molecules with high precision. mdpi.comnih.govmt.com

Applications of Glycosidases (Apiosidases):

Hydrolysis: Apiosidases are used in the food and beverage industry for flavor enhancement. mdpi.comresearchgate.net They can hydrolyze non-volatile, apiose-containing aroma precursors in grape must and tea, releasing volatile terpenes and improving the aromatic profile of the final product. mdpi.comresearchgate.net

Synthesis (Reverse Hydrolysis): While their primary role is hydrolysis, glycosidases can be used for synthesis under specific conditions. For inverting enzymes like the A. aculeatus β-apiosidase, the only route to synthesis is reverse hydrolysis , where the enzyme forms a glycosidic bond between free apiose and an acceptor molecule in a system with low water activity. mdpi.comresearchgate.netresearchgate.net However, this application is currently limited by the fact that free apiose does not occur naturally and its chemical synthesis is complex and costly. mdpi.comresearchgate.net To date, enzymatic synthesis catalyzed by apiosidases has not been reported. mdpi.com

Applications of Glycosyltransferases (Apiosyltransferases):

Synthesis of Bioactive Glycosides: Apiosyltransferases are highly promising biocatalysts for the synthesis of pharmacologically relevant flavonoid apiosides. acs.org Their high regio- and stereoselectivity allows for the precise attachment of apiose to a specific position on an acceptor molecule, a task that is often challenging and requires multiple protection-deprotection steps in traditional chemical synthesis. acs.orgresearchgate.net By providing the enzyme with UDP-apiose (which can be synthesized enzymatically) and a desired acceptor flavonoid, complex apiosides can be produced in a single step. acs.orgnih.gov This approach provides an efficient and environmentally friendly route to generate novel bioactive compounds for pharmaceutical research. acs.orgnih.gov

Advanced Methodologies for Structural Elucidation of 3 C Hydroxymethyl Pentose Containing Molecules

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful tool for the detailed structural analysis of apiose-containing compounds. unimo.it Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial information regarding the connectivity and spatial arrangement of atoms.

Advanced 1D and 2D NMR Experiments for Configurational and Conformational Analysis

The determination of the precise three-dimensional structure of apiose-containing molecules relies on a suite of advanced NMR experiments. 1D NMR spectra, particularly ¹H NMR, provide initial information on the chemical environment of protons within the molecule. In the context of apiose, characteristic signals can be observed, such as an AB quartet pattern for the methylene protons. nih.gov

2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between protons and carbons, and for assigning the complete resonance of the apiose moiety. researchgate.net For instance, HMBC experiments can reveal long-range couplings between protons and carbons, which is vital for determining the linkage points of apiose to other sugar residues or aglycones.

Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly crucial for determining the through-space proximity of protons, which in turn defines the conformation and relative configuration of the molecule. ipb.pt These experiments have been instrumental in elucidating the structures of complex natural products containing apiose. oup.com

Interactive Data Table: Key NMR Signals for Apiose Analysis

Experiment Type Information Gained Typical Application for Apiose
¹H NMR Proton chemical shifts and coupling constants.Identification of characteristic apiose proton signals, including the anomeric proton and methylene group. nih.gov
COSY Correlation of coupled protons.Establishing the proton spin system within the apiose ring.
TOCSY Correlation of all protons within a spin system.Complete assignment of all proton resonances of the apiose unit, even in cases of signal overlap. researchgate.net
HSQC Correlation of protons to directly attached carbons.Assigning the chemical shifts of the carbon atoms in the apiose moiety.
HMBC Correlation of protons to carbons over 2-3 bonds.Determining the linkage position of apiose to other parts of the molecule. ipb.pt
NOESY Correlation of protons that are close in space.Elucidating the stereochemistry and conformation of the apiose ring and its glycosidic linkages. ipb.pt

Real-time NMR Studies of Enzymatic Reactions Involving Apiose

Real-time NMR spectroscopy is a powerful technique for monitoring the kinetics and mechanism of enzymatic reactions directly in the reaction mixture. nih.govmpg.dekit.edursc.org This approach has been successfully applied to study the biosynthesis of UDP-apiose, a key precursor for the incorporation of apiose into various biomolecules. nih.govbohrium.com

By acquiring NMR spectra at regular intervals, researchers can directly observe the consumption of substrates and the formation of intermediates and products over time. nih.gov For example, real-time ¹H NMR has been used to monitor the conversion of UDP-glucuronic acid to UDP-apiose and UDP-xylose by the enzyme UDP-apiose/UDP-xylose synthase. nih.govnih.gov These studies have allowed for the direct detection and characterization of transient and labile intermediates, providing valuable insights into the enzymatic mechanism. nih.govnih.gov The quantitative nature of real-time NMR also enables the determination of reaction kinetics and the influence of factors such as pH on the product distribution. nih.gov

Mass Spectrometry (MS) Approaches for Compositional and Linkage Analysis

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and composition of molecules. ijpsjournal.com When coupled with separation techniques, it becomes a cornerstone for the analysis of complex mixtures containing apiose. asdlib.orglongdom.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of apiose-containing molecules by analyzing their fragmentation patterns. nih.govnih.govunt.eduyoutube.com In a typical MS/MS experiment, a specific precursor ion is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. unt.edu The resulting fragmentation spectrum provides a fingerprint of the molecule, revealing information about its substructures and the connectivity of its components.

The fragmentation of apiose-containing glycosides often involves the cleavage of glycosidic bonds, leading to the loss of the apiose moiety or other sugar residues. The specific fragmentation pathways can be diagnostic for the type of linkage and the nature of the aglycone. mdpi.com For example, the presence of a fragment ion corresponding to [UMP − H]⁻ has been used to confirm the identity of UDP-apiose. nih.gov

Hyphenated Techniques (e.g., HILIC-ESI-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with mass spectrometry, are essential for the analysis of complex biological extracts containing apiose. asdlib.orglongdom.orgnih.govox.ac.uk Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (HILIC-ESI-MS/MS) is a particularly powerful approach for the separation and identification of polar compounds like apiose-containing glycosides and nucleotide sugars. nih.govresearchgate.netnih.govchromatographyonline.com

HILIC provides excellent separation of polar analytes that are poorly retained by traditional reversed-phase chromatography. researchgate.netchromatographyonline.com ESI allows for the gentle ionization of these molecules, preserving their structural integrity for subsequent MS/MS analysis. This combination has been successfully used to identify and quantify UDP-apiose in bacterial extracts and to analyze the composition of apiose-containing polysaccharides. nih.gov

Chromatographic Separation Techniques (e.g., GC, HPLC) in Apiose Research

Chromatographic techniques are fundamental for the isolation and purification of apiose-containing compounds from natural sources, as well as for their analytical determination.

Gas Chromatography (GC) is often used for the analysis of monosaccharides, including apiose, after they have been derivatized to increase their volatility. nih.gov A common derivatization method is the conversion of the sugars to their alditol acetates. researchgate.netnih.gov GC coupled with mass spectrometry (GC-MS) allows for the identification of apiose based on its retention time and characteristic mass spectrum. researchgate.netnih.gov This method has been used to detect the presence of apiose in bacterial extracts and plant cell wall hydrolysates. nih.govresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of apiose-containing molecules, from simple glycosides to complex polysaccharides. nih.govsigmaaldrich.cnresearchgate.net Different HPLC modes, such as reversed-phase, normal-phase, and ion-exchange chromatography, can be employed depending on the properties of the target molecules. HPLC is frequently used for the purification of apiose-containing compounds for subsequent structural analysis by NMR and MS. mdpi.com It is also a valuable tool for monitoring the progress of enzymatic reactions involving apiose. mdpi.com

Interactive Data Table: Chromatographic Techniques in Apiose Research

Technique Principle Application in Apiose Research Typical Detection Method
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Analysis of derivatized apiose (e.g., alditol acetates) for compositional analysis. researchgate.netnih.govMass Spectrometry (MS), Flame Ionization Detector (FID)
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase under high pressure.Purification and quantification of apiose-containing glycosides and polysaccharides. mdpi.comUV-Vis, Refractive Index (RI), Mass Spectrometry (MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds based on partitioning between a polar stationary phase and a less polar mobile phase.Analysis of polar apiose-containing molecules, such as UDP-apiose. nih.govresearchgate.netMass Spectrometry (MS)

Other Biophysical and Analytical Methods (e.g., Atomic Force Microscopy, X-ray Crystallography)

In addition to spectroscopic techniques, a range of other biophysical and analytical methods are instrumental in the comprehensive structural elucidation of molecules containing the 3-c-(hydroxymethyl)pentose moiety. Among these, Atomic Force Microscopy (AFM) and X-ray Crystallography stand out for their ability to provide high-resolution structural information, from the nanoscale topography of molecular assemblies to the precise three-dimensional arrangement of atoms within a crystal lattice.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy has emerged as a powerful tool for visualizing the structure and conformation of individual macromolecules and their assemblies, offering unique insights into the morphology of this compound-containing polymers under physiological conditions. acs.orgazooptics.com Unlike techniques that provide averaged information from bulk samples, AFM allows for the direct imaging of single molecules, revealing details about their size, shape, and surface topography. nih.gov

The fundamental principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the surface of a sample. azooptics.com Interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodetector. azooptics.com This process generates a high-resolution topographical map of the sample surface. bohrium.com For molecules containing this compound, which are often components of larger polysaccharides, AFM can be used to study their chain conformation, stiffness, and intermolecular interactions. nih.govjst.go.jp

Research on polysaccharides, which share structural similarities with polymers of this compound, has demonstrated the utility of AFM in characterizing their secondary structures. For instance, studies on xanthan have used AFM to visualize the transition between single and double helical structures. nih.gov This capability is highly relevant for understanding the conformational dynamics of complex carbohydrates featuring the branched pentose (B10789219) structure.

Below is a table summarizing typical experimental parameters and the type of information that can be obtained from AFM analysis of carbohydrate polymers.

ParameterDescriptionInformation Obtained
Imaging Mode Tapping mode in air or liquidMinimizes sample damage and allows for imaging in a near-native state.
Substrate Freshly cleaved micaProvides an atomically flat surface for sample adsorption.
Sample Preparation Deposition of a dilute polymer solution (e.g., 1 ppm)Enables the visualization of individual, well-separated molecules.
Data Analysis Contour length, persistence length, and end-to-end distance measurementsProvides quantitative data on polymer chain length, stiffness, and conformation.

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic structure of a molecule in its crystalline state. nih.gov This method relies on the diffraction of X-rays by the ordered array of atoms within a crystal. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the molecule can be built. nih.gov

For a molecule containing this compound, obtaining a single crystal suitable for X-ray diffraction is a critical first step. Once a crystal is obtained, it is exposed to an X-ray beam, and the diffraction data are collected. nih.gov The analysis of this data provides the exact spatial coordinates of each atom, bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's conformation and stereochemistry.

The crystallographic data for D-hamamelose are summarized in the table below, illustrating the level of detail provided by this technique.

Crystal DataValue
Compound 2-C-(hydroxymethyl)-D-ribose (D-Hamamelose)
Molecular Formula C6H12O6
Crystal System Monoclinic
Space Group P2(1)
Unit Cell Dimensions a = 4.790 Å, b = 8.671 Å, c = 8.880 Å, β = 98.89°
Ring Conformation Furanose ring in a (2)E conformation

This detailed structural information is crucial for understanding the chemical reactivity, biological function, and interactions of this compound-containing molecules with other biomolecules. nih.gov Furthermore, X-ray crystallography has been successfully applied to determine the structures of more complex molecules incorporating hydroxymethyl groups, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, demonstrating the broad applicability of this method. nih.gov

Theoretical and Computational Investigations of 3 C Hydroxymethyl Pentose

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational landscape of furanose rings, such as the one in apiose, is complex. Molecular modeling and dynamics simulations are pivotal in exploring this landscape. acs.org Computational methods, ranging from molecular mechanics force fields like AMBER to more rigorous ab initio and density functional theory (DFT) calculations, are employed to generate and evaluate a library of possible conformers. acs.org For furanose rings, these conformations are often described by their puckering parameters.

Conformational analysis of sugar moieties, including those similar to apiose, often involves identifying the most stable, low-energy states. For example, in related ellagitannins, glucose moieties have been found to exist in various conformational states such as skew-boat (³S₁), boat (B₁,₄), and chair (¹C₄). chemrxiv.org The relative stability of these conformers is determined by calculating their Gibbs free energy (ΔG). A combination of DFT calculations and analysis of nuclear magnetic resonance (NMR) coupling constants (J(H,H)) allows researchers to determine the predominant conformation in solution, as these coupling constants are highly dependent on the dihedral angles between vicinal hydrogens. acs.orgchemrxiv.org

Molecular dynamics simulations provide further insight by modeling the movement of the molecule over time, revealing the dynamic equilibrium between different conformations and the transitions between them. For a flexible molecule like apiose, these simulations are crucial for understanding how its shape is influenced by its environment, such as in aqueous solution or within a large polysaccharide structure.

Table 1: Theoretical Conformational States and Relative Energies for a Glucose Moiety This table is illustrative of the types of results obtained in conformational analyses of sugars, as specific data for apiose was not available in the provided search results.

ConformerPoint GroupRelative Gibbs Free Energy (ΔG) in kcal/mol
³S₁C₁0.0
B₁,₄C₁+4.8
¹C₄C₁+5.4
Data derived from conformational analysis of a glucose moiety using B3LYP/6-31G(d,p) level of theory. chemrxiv.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-c-(Hydroxymethyl)pentose and how these properties govern its chemical reactivity. github.io Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons within the molecule, identify reactive sites, and predict its behavior in chemical reactions. mtu.eduresearchgate.net

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The shape of these orbitals indicates which atoms are most involved in these electron transfers. mdpi.com

Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For apiose, the oxygen atoms of the hydroxyl groups, including the unique C3-hydroxymethyl branch, are expected to be regions of negative potential, making them sites for electrophilic attack or hydrogen bonding. mdpi.com

Atomic Charges: Calculating the partial charge on each atom provides a quantitative measure of the polarity of bonds and the reactivity of specific sites. mdpi.com

These calculations can help explain apiose's reactivity, for instance, in the context of oxidation reactions where the hydroxymethyl radical might be involved. nih.gov The electronic structure dictates the mechanism of such reactions, including the formation of intermediates and the height of energy barriers for transition states. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

One of the most powerful applications of computational chemistry in studying apiose is the prediction of its NMR spectroscopic parameters. mdpi.com Accurately predicting ¹H and ¹³C chemical shifts is vital for interpreting experimental spectra and elucidating the complex structures of apiose-containing polysaccharides like RG-II. frontiersin.orgnih.gov

A common and effective protocol involves:

Geometry Optimization: The three-dimensional structure of the molecule (e.g., methyl β-D-apiofuranoside) and its derivatives are optimized using DFT. It has been shown that including a solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), during optimization significantly improves the accuracy of the final predictions. frontiersin.orgnih.gov

Shielding Constant Calculation: Using the optimized geometry, isotropic magnetic shielding constants are calculated, typically with the Gauge-Invariant Atomic Orbital (GIAO) approach. frontiersin.orgnih.gov

Chemical Shift Prediction: The final chemical shifts are obtained by referencing the calculated shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Researchers have systematically evaluated numerous combinations of DFT functionals and basis sets to find the most accurate and efficient protocol. frontiersin.org These studies demonstrate that computational methods can reproduce experimental chemical shifts with high accuracy, often with a mean absolute error (MAE) of less than 1.50 ppm for ¹³C and 0.12 ppm for ¹H shifts for apiose-borate compounds. frontiersin.org This predictive power is crucial for distinguishing between different isomers and conformations, such as the monomeric and dimeric forms of apiose cross-linked by borate (B1201080). frontiersin.orgnih.gov

Table 2: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (ppm) for Methyl β-D-apiofuranoside (Compound 1)

Carbon AtomExperimental Shift (ppm) frontiersin.orgPredicted Shift (ppm) (Gas-Phase Geometry) frontiersin.orgPredicted Shift (ppm) (IEFPCM Solvated Geometry) frontiersin.org
C1109.4110.8109.8
C278.479.778.4
C381.379.481.0
C475.376.875.1
C3¹64.966.865.4
Predicted shifts were calculated using the GIAO-B3LYP/6-31+G(d,p) level of theory with IEFPCM solvation for the shielding constant calculation. frontiersin.org

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry provides a window into the detailed pathways of chemical reactions, which are often too fast or involve intermediates too transient to be observed experimentally. mtu.edusmu.edu For a molecule like this compound, this includes understanding its biosynthesis, degradation, and its reactions as part of larger molecules.

The elucidation of a reaction mechanism involves several computational steps:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are located on the potential energy surface. smu.edu

Calculating Energy Barriers: The energy difference between reactants and transition states (the activation energy) determines the reaction rate. Computational methods can predict these barriers, offering insight into reaction kinetics. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the lowest energy path connecting a transition state to its corresponding reactants and products, confirming that the identified transition state is correct for the reaction of interest. smu.edu

An important reaction involving apiose is its biosynthesis by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS), which catalyzes a complex rearrangement and decarboxylation of UDP-D-glucuronic acid. researchgate.net While specific computational studies on the UAXS mechanism with apiose were not detailed in the search results, the general approach would involve creating a model of the enzyme's active site and using quantum mechanics/molecular mechanics (QM/MM) methods to simulate the entire reaction pathway, clarifying the role of specific amino acid residues and the movement of atoms throughout the transformation.

Modeling of Molecular Interactions, including Borate Ester Cross-Linking

A defining feature of apiose is its role in the structure of plant cell walls, where it forms borate ester cross-links within the rhamnogalacturonan-II (RG-II) polysaccharide. oup.comoup.com This cross-linking creates a dimer of two RG-II chains, which is essential for the mechanical properties of the plant cell wall. Apiose's 2,3-cis-diol moiety is perfectly positioned to form a stable five-membered ring with a borate ion. oup.com

Computational modeling is essential for understanding the structure and stability of these apiose-borate complexes. Using techniques like DFT, researchers can model the interaction between an apiose residue and boric acid. These models provide detailed information on:

Geometry: The precise bond lengths, bond angles, and dihedral angles of the borate ester complex can be determined. frontiersin.org

Stability: The binding energy of the complex can be calculated to quantify the strength of the interaction.

Spectroscopy: As noted earlier, modeling is used to predict how the NMR spectrum of apiose changes upon forming the borate ester, which is critical for confirming the presence of these cross-links in natural samples. frontiersin.orgnih.gov

Three-dimensional models of the entire RG-II dimer have been proposed based on a combination of NMR spectroscopy, atomic force microscopy, and computational methods. oup.com These models suggest a structure where two RG-II monomers are stacked, cross-linked by a single borate diester bridge between the apiose residues of each monomer. oup.com Such models are invaluable for understanding the higher-order architecture of the plant cell wall.

Biological Roles and Functions of 3 C Hydroxymethyl Pentose Non Clinical

Structural and Functional Role in Plant Cell Wall Development and Stability

Apiose is an essential constituent of pectic polysaccharides, which are major components of the primary cell walls in plants. wikipedia.orgnih.gov Its presence is critical for the proper architecture and mechanical strength of the cell wall, influencing plant growth and development. oup.com

One of the most critical functions of apiose is its role in the dimerization of Rhamnogalacturonan II (RG-II), a structurally complex pectic polysaccharide. wikipedia.orgoup.com The structure of RG-II is remarkably conserved across all vascular plants, indicating its essential function. annualreviews.org RG-II exists in the primary cell wall as a dimer, covalently cross-linked by a borate (B1201080) diester. annualreviews.orguga.edu

This crucial cross-link is formed between the hydroxyl groups of apiosyl residues located on a specific side chain (side chain A) of two separate RG-II molecules. oup.comwikipedia.org The formation of this borate bridge results in a three-dimensional pectic network that reinforces the cell wall, contributing to its mechanical properties and stability. annualreviews.org Over 90% of RG-II in plant cell walls is found in this dimerized form. nih.gov The stability and formation of this dimer are vital for normal plant growth, and symptoms of boron deficiency in plants are often linked to the disruption of this RG-II cross-linking. annualreviews.org

Glycosyl Composition of Rhamnogalacturonan II (RG-II)
Monosaccharide ComponentTypical Molar RatioKey Structural Role
D-Galacturonic acid~8-10Backbone
D-Apiose 2 Borate cross-linking site (Side Chain A)
L-Rhamnose2Side Chains
D-Galactose1Side Chains
L-Arabinose2Side Chains
D-Xylose1Side Chains
L-Aceric acid1Side Chain Terminus
Kdo (3-deoxy-D-manno-octulosonic acid)1Side Chains
Dha (3-deoxy-D-lyxo-heptulosaric acid)1Side Chains

In addition to its role in RG-II, apiose is the defining component of another pectic polysaccharide known as apiogalacturonan. oup.com This polymer is particularly abundant in the cell walls of certain aquatic monocots, such as duckweeds. frontiersin.orgnih.gov Apiogalacturonan consists of a polygalacturonic acid backbone substituted with side chains rich in apiose. oup.com The high concentration of apiose in these plants may be an evolutionary adaptation to efficiently sequester boron from their aquatic environments, given the ability of apiose to form stable complexes with borate. frontiersin.org

Involvement in Plant Defense Systems and Signaling Cascades

The structural integrity of the plant cell wall is the first line of defense against pathogens and herbivores. oup.comfrontiersin.org By strengthening the cell wall through RG-II dimerization, 3-c-(Hydroxymethyl)pentose plays a crucial, albeit indirect, role in plant defense. nih.gov A robust pectic network can prevent or slow the invasion of pathogenic fungi and bacteria that rely on cell wall degrading enzymes to access the host cell. frontiersin.org

Furthermore, plants possess surveillance systems that monitor cell wall integrity. mdpi.comoup.com Damage to the cell wall can release oligosaccharide fragments, known as Damage-Associated Molecular Patterns (DAMPs), which can trigger immune signaling pathways. frontiersin.orgnih.gov It has been suggested that apiose-containing fragments from degraded pectin (B1162225) could potentially function as DAMPs, alerting the plant to an ongoing attack. oup.com Additionally, some plant secondary metabolites, which play roles in defense, are found as apiosides (glycosides of apiose). mdpi.com For example, a phenolic apioside isolated from Alibertia sessilis has demonstrated antifungal activity against pathogenic fungi. oup.com

Contribution to Microbial Cell Wall Components and Glycoconjugates

For a long time, apiose was believed to be synthesized exclusively by plants. However, recent research has identified the enzymatic machinery for its synthesis in certain bacteria, challenging this long-held view. nih.gov Genes with homology to the plant UDP-apiose/UDP-xylose synthase (UAS) have been discovered in the genomes of the aerobic phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi. nih.gov

Functional expression of these bacterial genes confirmed that the enzymes convert UDP-glucuronic acid into UDP-apiose and UDP-xylose. nih.gov The detection of UDP-apiose and apiosyl residues within the cells of these bacteria demonstrates that some microbes have evolved the capacity to synthesize and incorporate this branched-chain pentose (B10789219) into their glycans. nih.gov While the precise structure and function of these apiose-containing glycoconjugates in bacteria remain unknown, this discovery opens a new area of investigation into the roles of rare sugars in microbial biology. nih.gov

Role in Biosynthesis of Nucleotides and Related Pathways in Plants

The role of this compound in nucleotide biosynthesis is not direct, unlike its linear isomer ribose, which forms the backbone of RNA and related nucleotides. wikipedia.org Instead, its biosynthesis represents a significant branch from the central carbohydrate metabolism that also feeds nucleotide production.

In plants, the activated form of apiose, UDP-apiose, is synthesized from UDP-glucuronic acid by the enzyme UDP-apiose/UDP-xylose synthase (UAS). oup.comresearchgate.net UDP-glucuronic acid is, in turn, produced by the oxidation of UDP-glucose, a key intermediate derived from glucose-6-phosphate. nih.gov

The primary pathway for producing the ribose-5-phosphate (B1218738) required for de novo nucleotide synthesis is the Pentose Phosphate (B84403) Pathway (PPP), which also begins with glucose-6-phosphate. wikipedia.orgnih.govkhanacademy.org Therefore, the biosynthesis of apiose for cell wall polysaccharides and the biosynthesis of ribose for nucleic acids are two major anabolic pathways that compete for precursors from the same pool of activated glucose. The allocation of carbon flux between these pathways—one for structural components (apiose) and the other for genetic material and energy carriers (ribose)—is a critical aspect of metabolic regulation, reflecting the plant's needs for growth, development, and maintenance. nih.govmdpi.com

Metabolic Branch Point for Pentose Biosynthesis in Plants
PathwayStarting PrecursorKey IntermediatePentose ProductPrimary Biological Role
Cell Wall Polysaccharide SynthesisGlucose-6-Phosphate → UDP-GlucoseUDP-Glucuronic AcidUDP-ApioseStructural (Pectin: RG-II, Apiogalacturonan)
Pentose Phosphate Pathway (PPP)Glucose-6-PhosphateRibulose-5-PhosphateRibose-5-PhosphateGenetic/Metabolic (Nucleotides, RNA, ATP, NAD)

Derivatization and Chemical Modification of 3 C Hydroxymethyl Pentose for Research Applications

Synthesis of Apiose-Containing Oligosaccharides and Glycosides as Biochemical Probes

The synthesis of oligosaccharides and glycosides containing apiose is crucial for creating biochemical probes to study the structure and function of plant glycans and the enzymes that process them. dtu.dk These synthetic molecules serve as well-defined fragments of complex natural polysaccharides like rhamnogalacturonan-II (RG-II) and apiogalacturonan, which are otherwise difficult to isolate in a pure state. researchgate.netrsc.org

Synthetic Strategies and Key Building Blocks: Chemists have developed multi-step synthetic routes to prepare apiose-containing oligosaccharides. researchgate.net A common strategy involves the sequential coupling of protected monosaccharide building blocks, known as glycosyl donors and acceptors, to form specific glycosidic linkages. researchgate.net

Key building blocks for these syntheses include:

Thioglycosides: Apiofuranose thioglycosides, such as p-tolylthio apiofuranoside derivatives, are versatile glycosyl donors. rsc.org Their preparation often starts from dithioacetals, with a crucial 2,3-O-isopropylidene group used to maintain the correct stereochemistry (3R configuration) of the apiose ring during cyclization. rsc.org

Protected Acceptors: Derivatives like the 2,3-O-isopropylidene apiofuranose have been used as glycosyl acceptors. researchgate.net However, the stability of the isopropylidene group can be challenging, sometimes necessitating its replacement with more labile protecting groups, such as a benzylidene acetal, to facilitate subsequent reactions. rsc.org

Applications as Biochemical Probes: The resulting synthetic oligosaccharides and glycosides are invaluable tools for biochemical investigations:

Enzyme Specificity Studies: Chromogenic probes, such as 4-nitrophenyl β-D-apiofuranoside, are synthesized to detect and characterize the activity of specific glycosidases like β-D-apiofuranosidase. researchgate.netresearchgate.net The release of the colored p-nitrophenol upon enzymatic cleavage allows for a straightforward assay of enzyme activity. researchgate.net

Structural Biology: Synthetic fragments of RG-II have been used to elucidate the three-dimensional structure of this complex polysaccharide. oup.com For example, studies have confirmed that the apiose residues in side chain A of RG-II are responsible for creating the borate (B1201080) diester cross-links that dimerize two RG-II chains, a feature critical for the mechanical properties of the plant cell wall. oup.comoup.com

Investigating Biosynthesis: Defined oligosaccharide fragments help in studying the enzymes involved in cell wall biosynthesis and modification. dtu.dk They can act as substrates or inhibitors for glycosyltransferases, providing insight into their mechanisms and roles in constructing plant cell walls. dtu.dk

A de novo synthetic method using sequential metal catalysis, including palladium-catalyzed hydroalkoxylation and ring-closing metathesis, has enabled the efficient synthesis of various apiose-containing disaccharides and trisaccharides, further expanding the library of available biochemical probes. researchgate.netacs.org

Incorporation of 3-c-(Hydroxymethyl)pentose into Nucleoside Analogs for Mechanistic Investigations

Nucleoside analogs are modified versions of natural nucleosides that act as powerful tools in medicine and molecular biology, primarily as antiviral and anticancer agents. frontiersin.orgwikipedia.org They function by mimicking endogenous nucleosides, becoming metabolized by cellular enzymes, and interfering with the synthesis of DNA and RNA. wikipedia.orgnih.gov The incorporation of the uniquely branched this compound (apiose) into nucleoside structures creates novel analogs for probing the mechanisms of enzymes involved in nucleic acid metabolism. koreascience.krbeilstein-journals.org

Synthesis and Rationale: The synthesis of apiose-containing nucleosides involves coupling a modified apiose sugar with a nucleobase (such as a purine (B94841) or pyrimidine). google.com For instance, the racemic synthesis of 5',5'-difluoro-2'-methyl-apiose nucleoside phosphonic acid analogs has been achieved. koreascience.kr

The rationale for incorporating apiose is to introduce significant structural perturbation. The branched-chain nature of apiose is a stark deviation from the standard ribose or deoxyribose sugar found in natural nucleosides. frontiersin.org This structural alteration is exploited to investigate the active sites of enzymes like DNA polymerases, reverse transcriptases, and nucleoside kinases. nih.govmdpi.com

Mechanistic Investigations: Apiose-containing nucleoside analogs serve as mechanistic probes in several ways:

Enzyme-Substrate Interactions: By testing the ability of cellular kinases to phosphorylate an apiose nucleoside, researchers can map the steric and electronic requirements of the enzyme's active site. The inability or reduced efficiency of an enzyme to process the apiose analog provides information about how the enzyme recognizes its natural substrate. nih.gov

Chain Termination Studies: Once phosphorylated to the triphosphate form, these analogs can be tested for their ability to be incorporated into a growing DNA or RNA strand by polymerases. mdpi.com Due to the lack of a conventional 3'-hydroxyl group and the presence of the hydroxymethyl branch, the incorporation of an apiose nucleotide would likely act as a chain terminator, preventing further strand elongation. wikipedia.org Studying this process helps to elucidate the mechanism of polymerase action and the fidelity of DNA replication.

Probing Drug Resistance: The development of resistance to conventional nucleoside analog drugs is a significant clinical challenge. frontiersin.org Novel analogs, such as those containing apiose, can be used to study the mechanisms of resistance. For example, a mutant polymerase that has gained the ability to discriminate against a standard drug might be tested for its activity on an apiose analog, providing insights into the structural basis of drug resistance.

The synthesis of these unique nucleosides, while challenging, provides invaluable molecules for detailed investigations into the fundamental processes of nucleic acid synthesis and the mechanisms of drug action and resistance. koreascience.krbeilstein-journals.org

Development of Functionalized Apiose Derivatives for Enzyme Inhibition Studies or Receptor Binding Assays (Focus on synthetic methodology and structural impact)

The derivatization of this compound to create functionalized molecules is a key strategy for developing specific inhibitors of enzymes or high-affinity ligands for receptors. ajchem-b.comnih.gov By chemically modifying the apiose scaffold, researchers can introduce functionalities that enhance binding affinity, improve selectivity, or enable detection in biological assays. mdpi.comrsc.org The focus of this work is on the synthetic methods used to create these derivatives and the structural impact of the modifications on their biological activity.

Synthetic Methodology: The synthesis of functionalized apiose derivatives leverages the core structure of apiose as a starting point for chemical elaboration. Versatile intermediates, such as protected apiofuranose thioglycosides, are often employed. rsc.org These building blocks allow for the controlled introduction of functional groups at specific positions.

Common synthetic approaches include:

Functional Group Interconversion: Hydroxyl groups on the apiose ring can be converted into other functionalities. For example, they can be transformed into azides for use in "click chemistry," allowing for the easy attachment of reporter tags like fluorophores or biotin.

Coupling Reactions: The primary hydroxyl group (C-5') is a common site for modification, where various moieties can be attached via ester or ether linkages to probe interactions with a target protein.

Multicomponent Reactions: Advanced protocols, such as multicomponent reactions, can be used to efficiently build complex, highly functionalized derivatives from simpler precursors in a single step, though specific applications to apiose are still emerging. nih.gov

Structural Impact on Biological Activity: The goal of functionalization is to create a molecule that fits precisely into the binding site of a target protein, such as an enzyme's active site or a receptor's ligand-binding pocket. dergipark.org.trupenn.edu

Enzyme Inhibition: For enzyme inhibitors, the branched structure of apiose can be used to occupy specific pockets within the active site that are not engaged by linear sugar substrates. dergipark.org.tr The addition of functional groups can create new hydrogen bonds, hydrophobic interactions, or ionic interactions that increase the binding affinity (lower Kᵢ value) and residence time of the inhibitor. juniperpublishers.com For example, adding hydroxyl groups to flavonoid derivatives has been shown to enhance the inhibition of monoamine oxidase A (MAO-A) by increasing interactions with the enzyme and its FAD coenzyme. ajchem-b.com A similar principle would apply to apiose derivatives, where the strategic placement of functional groups could significantly enhance inhibitory potency. nih.gov

Receptor Binding: In receptor binding assays, functionalized apiose derivatives can be used to map the binding site and identify key interactions. googleapis.comebi.ac.uk The structural modifications can modulate the affinity and selectivity of the ligand for different receptor subtypes. nih.gov For instance, studies on sigma-2 receptors showed that adding a secondary binding fragment to a core structure dramatically increased binding affinity, highlighting the importance of exploring the chemical space around a primary pharmacophore. upenn.edu The unique 3D presentation of functional groups on an apiose scaffold could be exploited to achieve high affinity and selectivity for a specific receptor target.

The development of these tailored apiose derivatives provides highly specific tools to study protein function and is a promising avenue for discovering new therapeutic lead compounds.

Q & A

Q. What experimental methods are recommended for determining the structural conformers of D-apiose in solution?

D-Apiose exhibits conformational flexibility, particularly in its cyclic furanose form. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods for identifying its Northern and Southern conformers, which differ in ring puckering parameters. Molecular dynamics simulations (e.g., using puckering parameter analysis) can further validate low-energy conformers observed experimentally .

Q. How can nomenclature inconsistencies for D-apiose carbon labeling be resolved in literature reviews?

The C-3′ hydroxymethyl branch in D-apiose has been variably labeled as C-5 or C-3′ across studies (e.g., Schwind et al. 1990 vs. O’Neill et al. 1996). Researchers should adopt IUPAC guidelines and explicitly define labeling conventions in their work to avoid ambiguity. Cross-referencing historical nomenclature (e.g., Hudson’s α/β-D/L-furanose system) with modern standards is critical .

Q. What chromatographic or spectroscopic techniques are optimal for detecting D-apiose in plant extracts?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) or Gas Chromatography (GC-MS) are effective for quantification. Derivatization (e.g., trimethylsilylation) enhances volatility for GC-MS analysis. NMR can distinguish D-apiose from similar pentoses via characteristic chemical shifts for its tertiary alcohol and hydroxymethyl groups .

Advanced Research Questions

Q. How does D-apiose contribute to the structural integrity of plant cell wall polysaccharides like rhamnogalacturonan II (RG-II)?

D-Apiose is a critical component of RG-II’s side chains, forming glycosidic linkages with rare sugars (e.g., L-aceric acid). Its branched structure facilitates cross-linking via borate diesters, which stabilizes cell walls. Researchers should analyze RG-II fragments using glycosidase digestion followed by linkage-specific mass spectrometry to map D-apiose’s role .

Q. What synthetic challenges arise when incorporating D-apiose into oligosaccharides, and how can they be addressed?

D-Apiose’s tertiary alcohol and branched topology complicate glycosylation reactions. Protecting group strategies (e.g., selective acetylation) and mild acidic conditions for furanose ring formation are essential. Enzymatic synthesis using apiose-specific glycosyltransferases offers a promising alternative to chemical methods .

Q. How can conflicting data on D-apiose’s metabolic pathways be systematically evaluated?

Systematic reviews and meta-analyses should be conducted per COSMOS-E guidelines. Key steps include:

  • Defining inclusion/exclusion criteria for studies (e.g., in vivo vs. in vitro).
  • Assessing bias in exposure measurements (e.g., isotopic labeling techniques).
  • Using statistical models to reconcile discrepancies in pathway flux data .

Q. What experimental designs are optimal for studying D-apiose biosynthesis in genetically modified organisms?

Hypothesis-driven approaches should combine transcriptomics (to identify biosynthetic genes like UDP-apiose synthases) and stable isotope tracing (to track carbon flux from glucose to D-apiose). CRISPR-Cas9 knockouts in model plants (e.g., Arabidopsis) can validate gene function .

Q. How does stereochemical variation in D-apiose impact its biological interactions?

The C-2 and C-3 stereocenters determine D-apiose’s ability to form hydrogen bonds with proteins (e.g., lectins). Comparative studies using enantiomeric analogs (e.g., L-apiose) and surface plasmon resonance (SPR) can quantify binding affinity changes .

Data Contradiction Analysis

Q. Why do studies on D-apiose stability under acidic conditions yield inconsistent results?

Variations in pH, temperature, and buffer composition (e.g., borate presence) influence furanose ring stability. Standardize degradation assays (e.g., HPLC monitoring at 25°C, pH 3–7) and compare activation energies via Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.